N-(3-chlorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
The compound “N-(3-chlorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” features a pyrazolo[4,3-c]quinoline core, a bicyclic heteroaromatic system fused with a pyrazole ring. Key structural features include:
- A p-tolyl substituent (4-methylphenyl) at position 2, enhancing lipophilicity.
- A 3-chlorobenzyl carboxamide at position 8, introducing halogenated aromaticity and amide functionality, which may influence solubility and target binding.
While direct data on this compound are absent in the provided evidence, analogs in pyrazoloquinoline and related scaffolds (e.g., pyrazolopyridines, dihydroquinolines) suggest its structural uniqueness lies in the quinoline expansion of the core, compared to smaller pyridine-based systems. This modification likely enhances π-π stacking interactions and metabolic stability compared to simpler heterocycles .
Properties
Molecular Formula |
C25H19ClN4O2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-5-8-19(9-6-15)30-25(32)21-14-27-22-10-7-17(12-20(22)23(21)29-30)24(31)28-13-16-3-2-4-18(26)11-16/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
ZKDOKJOMPJNIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3-chlorobenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable diketone under acidic conditions to form the pyrazoloquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the aromatic rings or the pyrazole moiety.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions can be facilitated by bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazoloquinoline family, which is known for various biological activities. The synthesis typically involves multi-step synthetic pathways that can include cyclization reactions and modifications of existing pyrazoloquinoline derivatives. Common methods for synthesizing this compound include:
- Cyclization of hydrazones : Utilizing hydrazonoyl chlorides and sulfonium salts.
- Functional group modifications : Such as saponification and transamidation of ester-functionalized pyrazoles.
These synthetic strategies allow for the tuning of the compound’s properties to enhance its biological efficacy.
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action often involves the inhibition of key protein kinases such as AKT1 and CK2, which are crucial in cancer cell proliferation and survival .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against several bacterial strains, making it a candidate for further investigation in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Target Pathway/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of AKT1, CK2 | |
| Antimicrobial | Various bacterial strains | |
| Other Pharmacological | Potential anti-inflammatory effects |
Anticancer Research
A notable study by Shahsavari et al. focused on the anticancer effects of pyrazolo[4,3-c]quinoline derivatives. The researchers synthesized a series of these compounds and evaluated their inhibitory effects on cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced their potency against triple-negative breast cancer cells .
Protein Kinase Inhibition
In another study conducted by Nielsen et al., various pyrazole carboxamides were synthesized to optimize protein kinase inhibition. These compounds were tested for their ability to inhibit several kinases involved in cancer progression. The findings revealed that certain derivatives exhibited high selectivity and potency against specific kinases at micromolar concentrations .
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
- Core Structure: Pyrazolo[4,3-c]pyridine (smaller 6-membered ring) vs. pyrazolo[4,3-c]quinoline (expanded 10-membered ring) in the target compound.
- Substituents: 7f: Phenyl (position 2), quinolin-3-yl (position 5), and ethyl carboxylate (position 7). Target: p-Tolyl (position 2), 3-chlorobenzyl carboxamide (position 8).
- Physical Properties :
- 7f : Melting point 248–251°C; 84% yield; orange crystals.
- Target : Data unavailable, but the carboxamide group (vs. ester in 7f) may reduce volatility and improve hydrolytic stability.
- Analytical Data: 7f: Elemental analysis matches C24H18N4O3 (C: 70.23%, H: 4.42%, N: 13.65%) . Target: Expected higher molecular weight due to the quinoline expansion and carboxamide substituent.
Functional Analog: N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
- Core Structure: 1,5-Naphthyridine (two nitrogen atoms in a bicyclic system) vs. pyrazoloquinoline (pyrazole fused with quinoline).
- Substituents :
- 67 : Pentyl chain (position 1), adamantyl carboxamide (position 3).
- Target : p-Tolyl (position 2), 3-chlorobenzyl carboxamide (position 8).
- Physical Properties :
- Bioactivity Implications :
- The adamantyl group in 67 increases hydrophobicity and bulk, whereas the 3-chlorobenzyl group in the target may balance lipophilicity and aromatic interactions.
Data Tables
Table 1. Structural and Physical Comparison
Research Findings
- Substituent Effects: The 3-chlorobenzyl group introduces electronegativity and steric bulk, which may influence binding selectivity. The p-tolyl group (electron-donating methyl) contrasts with the electron-withdrawing quinolin-3-yl group in 7f, altering electronic distribution and solubility.
- Synthetic Challenges: The target’s fused quinoline system likely requires multi-step synthesis, as seen in analogous pyrazoloquinoline preparations .
Biological Activity
N-(3-chlorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound belonging to the pyrazoloquinoline family. This compound exhibits a range of biological activities due to its unique chemical structure, which includes a pyrazolo[4,3-c]quinoline core and various substituents that enhance its pharmacological potential. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. The core structure is characterized by:
- Pyrazolo[4,3-c]quinoline backbone : Known for diverse biological activities.
- Chlorobenzyl group : May contribute to enhanced biological interactions.
- p-Tolyl substituent : Potentially increases lipophilicity and biological activity.
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant biological activities including:
- Anticancer Activity : Pyrazoloquinoline derivatives have shown promise as photosensitizing agents in cancer therapy. They can act as selective cyclooxygenase-2 (COX-2) inhibitors and have demonstrated anti-inflammatory properties that may aid in cancer treatment .
- Antioxidant Properties : Studies have indicated that pyrazoloquinolines can function as antioxidants, protecting cells from oxidative stress. This property is particularly relevant in mitigating damage caused by environmental toxins .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes such as phosphodiesterases (PDEs) and protein kinases, which are crucial in numerous cellular processes .
Case Studies
-
Erythrocyte Protection Against Toxicity : A study assessed the protective effects of pyrazolo[4,3-c]quinoline derivatives against the toxicity of 4-nonylphenol on red blood cells of Clarias gariepinus. The results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to controls .
Treatment Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 With Pyrazolo Compound 12 ± 1.03 - Anticancer Efficacy : Pyrazolo[4,3-c]quinoline derivatives were evaluated for their anticancer properties in various cancer cell lines. These studies revealed that certain derivatives exhibited potent cytotoxic effects against specific cancer types, suggesting their potential as therapeutic agents .
Q & A
Basic: What are the recommended synthetic routes for N-(3-chlorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide, and how is structural integrity confirmed?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions under reflux conditions. A common approach involves reacting substituted quinoline precursors with benzylamine derivatives in ethanol or DMF under catalytic or thermal activation. For example, pyrazolo[4,3-c]quinoline derivatives are synthesized by heating dichloroquinoline intermediates with hydrazine derivatives, followed by carboxamide coupling . Structural confirmation requires:
- IR spectroscopy to verify carbonyl (C=O, ~1650–1750 cm⁻¹) and NH/CH stretches.
- ¹H/¹³C NMR to resolve aromatic protons, methyl groups (e.g., p-tolyl CH₃ at δ ~2.3 ppm), and carboxamide NH signals .
- Elemental analysis (C, H, N) to validate purity (e.g., calculated C%: 66.11–68.90% vs. observed) .
Basic: What solvent systems are optimal for dissolving this compound during in vitro assays?
Methodological Answer:
The compound exhibits moderate solubility in polar aprotic solvents like DMF and DMSO at room temperature (~20–50 mg/mL) but is practically insoluble in water . For biological testing, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (e.g., PBS) to avoid precipitation. Pre-sonication or gentle heating (≤40°C) may enhance dissolution .
Advanced: How can researchers optimize low yields in the cyclocondensation step during synthesis?
Methodological Answer:
Low yields often arise from incomplete ring closure or side reactions. Optimization strategies include:
- Catalyst screening : Use PPA (polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Reaction time/temperature : Extend reflux duration (e.g., 6–12 hours) and monitor progress via TLC .
- Precursor modification : Introduce electron-withdrawing groups (e.g., Cl) on the quinoline core to enhance reactivity .
- Workup procedures : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) before cyclocondensation .
Advanced: What strategies enable functionalization of the pyrazoloquinoline core to enhance bioactivity?
Methodological Answer:
Key strategies include:
- Amino group introduction : React dichloroquinoline precursors (e.g., 2,4-dichloroquinoline-3-carbonitrile) with hydrazine to generate 3,4-diamino-pyrazoloquinolines, which improve solubility and binding affinity .
- Substituent variation : Replace p-tolyl with electron-rich (e.g., methoxy) or bulky groups to modulate steric/electronic effects.
- Carboxamide diversification : Couple alternative benzylamines (e.g., 3-nitrobenzyl) via EDC/HOBt-mediated amide bond formation .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol equilibria) or polymorphism. Mitigation steps:
- Variable temperature NMR : Acquire spectra at 25°C and 60°C to identify dynamic equilibria .
- X-ray crystallography : Resolve tautomeric forms or crystal packing effects .
- DFT calculations : Compare experimental IR/NMR with computed spectra for dominant tautomers .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: How can researchers evaluate the compound’s potential as an apoptotic inducer in cancer cells?
Methodological Answer:
- In vitro assays :
- Control experiments : Compare with positive controls (e.g., doxorubicin) and include vehicle (DMSO) controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
